molecular formula C18H17F2N B1299771 4-(Bis(4-fluorophenyl)methylene)piperidine CAS No. 58113-36-3

4-(Bis(4-fluorophenyl)methylene)piperidine

Cat. No. B1299771
CAS RN: 58113-36-3
M. Wt: 285.3 g/mol
InChI Key: KNNQGZBGAQFPCY-UHFFFAOYSA-N
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Description

The compound "4-(Bis(4-fluorophenyl)methylene)piperidine" is a structural motif found in various pharmacologically active molecules. It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a bis(4-fluorophenyl)methylene group. This structural feature is significant in medicinal chemistry due to its binding affinity to various biological targets, including the dopamine transporter (DAT), which is implicated in neurological disorders and drug addiction .

Synthesis Analysis

The synthesis of compounds related to "4-(Bis(4-fluorophenyl)methylene)piperidine" has been explored in several studies. For instance, the synthesis of metabolites of a cerebral vasodilator, which shares a similar bis(4-fluorophenyl)methyl moiety, was performed to confirm the structures of these metabolites . Additionally, the synthesis of neuroleptic agents Fluspirilen and Penfluridol, which contain a related 4,4-bis(p-fluorophenyl)butyl group, involved a key intermediate that was prepared using rhodium-catalyzed hydroformylation . These synthetic routes highlight the importance of the bis(fluorophenyl) moiety in pharmaceutical development.

Molecular Structure Analysis

The molecular structure of "4-(Bis(4-fluorophenyl)methylene)piperidine" and its analogs can be elucidated using spectroscopic methods such as NMR. For example, a study on 3,5-bis[(E)-thienylmethylene]piperidin-4-ones, which are structurally related, utilized 1H and 13C NMR to study the configuration and conformation of these molecules . The magnetic anisotropic effects of substituent rings, such as thiophene or phenyl groups, were noted to be significant.

Chemical Reactions Analysis

The bis(4-fluorophenyl)methylene group in piperidine derivatives can undergo various chemical reactions. In the context of synthesizing neuroleptic agents, the key intermediate with the bis(fluorophenyl) group was reacted with different nitrogen-containing heterocycles to yield the final pharmaceutical compounds . The reactivity of such groups is crucial for the construction of complex molecules with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(Bis(4-fluorophenyl)methylene)piperidine" derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect the antimicrobial activity of these compounds, as seen in a study where novel substituted piperazine derivatives exhibited potent antimicrobial activities . The solid-state conformations of bis(piperazine-2,5-diones), which share a similar piperazine core, were found to be influenced by intermolecular interactions and steric effects of substituents . These properties are essential for understanding the behavior of such compounds in biological systems and their potential as drug candidates.

Scientific Research Applications

Calcium-Channel-Blocking and Antihypertensive Activity

4-(Bis(4-fluorophenyl)methylene)piperidine and related compounds have been synthesized as calcium-channel blockers and antihypertensive agents. Their potency as calcium-channel blockers was demonstrated in studies using rabbit aortic strips. Fluoro substituents in specific positions significantly enhanced potency. Some compounds in this series surpassed the efficacy of traditional calcium-channel blockers like verapamil, and showed significant antihypertensive effects in rats (Shanklin et al., 1991).

Antimycobacterial Activity

In the realm of antimycobacterial agents, 4-(Bis(4-fluorophenyl)methylene)piperidine derivatives demonstrated substantial in vitro and in vivo activity against Mycobacterium tuberculosis. One derivative exhibited potency surpassing standard treatments like isoniazid and ciprofloxacin, making it a promising candidate for treating tuberculosis (Kumar et al., 2008).

Dopamine Transporter Inhibition

Research has also focused on the role of these compounds as dopamine transporter inhibitors. Specific derivatives demonstrated high potency and selectivity for the dopamine transporter, making them potential therapeutic agents for conditions like cocaine dependence (Prisinzano et al., 2002).

Crystallographic Studies

Structural and crystallographic studies of 4-(Bis(4-fluorophenyl)methylene)piperidine compounds have been conducted, offering insights into their molecular conformations and potential interactions. These studies are crucial for understanding the physical and chemical properties of these compounds (Betz et al., 2011).

Synthesis and Structural Variations

The synthesis of various structural analogues of 4-(Bis(4-fluorophenyl)methylene)piperidine has been explored, highlighting the versatility of this compound in pharmaceutical chemistry. These studies provide a foundation for developing new drugs with improved efficacy and specificity (Shakhmaev et al., 2016).

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of 4-(Bis(4-fluorophenyl)methylene)piperidine is crucial for its application as a therapeutic agent. Studies have examined its biotransformation in liver fractions and isolated hepatocytes, providing insights into its metabolic pathways and potential interactions in biological systems (Lavrijsen et al., 1992).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye damage, and specific target organ toxicity .

Future Directions

Future research on 4-(Bis(4-fluorophenyl)methylene)piperidine is likely to focus on improving its metabolic stability. This could involve the introduction of bioisosteric moieties to replace the metabolically susceptible piperazine ring .

properties

IUPAC Name

4-[bis(4-fluorophenyl)methylidene]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14/h1-8,21H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNQGZBGAQFPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369130
Record name 4-[Bis(4-fluorophenyl)methylidene]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bis(4-fluorophenyl)methylene)piperidine

CAS RN

58113-36-3
Record name 4-[Bis(4-fluorophenyl)methylidene]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.6 parts of 4-[bis(4-fluorophenyl)methylene]-1-(phenylmethyl)piperidine and 80 parts of methanol was hydrogenated at normal pressure and at room temperature with 1 part of rhodium-on-charcoal catalyst 5%. After the calculated amount of hydrogen was taken up, the catalyst was filtered off and the filtrate was evaporated, yielding 1.2 parts of 4-[bis(4-fluorophenyl)methylene]piperidine as a residue (intermediate 14).
Name
4-[bis(4-fluorophenyl)methylene]-1-(phenylmethyl)piperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Watanabe, H Usui, S Kobayashi… - Journal of Medicinal …, 1992 - ACS Publications
A series of bicyclic l, 2, 4-triazol-3 (2fi)-one and l, 3, 5-triazine-2, 4 (3if)-dione derivatives with a 4-[bis (4-fluorophenyl) methylene] piperidine or 4-(4-fluorobenzoyl) piperidine group has …
Number of citations: 55 pubs.acs.org
F Claudi, L Scoccia, G Giorgioni, G Marucci… - European journal of …, 1998 - Elsevier
The 5-HT 2 serotonin antagonist ritanserin (6-[2-[4-[bis(4-fluorophenyl)methylene]-1-piperidinyl]ethyl]-7-methyl-5Hthiazole [3,2-a]pyrimidin-5-one, 2) binds with high affinity to 5-HT 2A , 5…
Number of citations: 3 www.sciencedirect.com
LEJ Kennis, J Vandenberk, JM Boey… - Drug development …, 1986 - Wiley Online Library
Four types of chemical intermediates were prepared to synthesize novel piperidine derivatives inspired by the butyrophenones benperidol and lenperone and by the diphenylbutyl …
Number of citations: 48 onlinelibrary.wiley.com
A Czopek, M Kubacka, A Bucki, A Siwek… - Pharmacological …, 2021 - Springer
Background Antiplatelet drugs have been used in the treatment of acute coronary syndromes and for the prevention of recurrent events. Unfortunately, many patients remain resistant to …
Number of citations: 3 link.springer.com
JL Malleron, MT Comte, C Gueremy… - Journal of medicinal …, 1991 - ACS Publications
A series of 2-(aminoalkyl) naphth [l, 8-cd] isothiazole 1, 1-dioxides was synthesized and examined in various receptor binding tests. Most compounds demonstrated high affinity for the 5-…
Number of citations: 51 pubs.acs.org
JM Balkovec, RM Black, ML Hammond… - Journal of Medicinal …, 1992 - ACS Publications
The development of more efficacious agents against opportunistic infections is critical due to the growing population of immunocompromised individuals. 1 Mycoses are common …
Number of citations: 77 pubs.acs.org
CE Franks, ST Campbell, BW Purow, TE Harris… - Cell chemical …, 2017 - cell.com
Diacylglycerol kinases (DGKs) are integral components of signal transduction cascades that regulate cell biology through ATP-dependent phosphorylation of the lipid messenger …
Number of citations: 49 www.cell.com
渡邉好文 - 1995 - ci.nii.ac.jp
CiNii 博士論文 - 選択的5-HT[2]拮抗作用を有するピペリジン誘導体の合成研究 CiNii 国立情報学研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす 大学図書館の本をさがす 日本の博士…
Number of citations: 2 ci.nii.ac.jp

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